Electromeric Interactions: S vs. O Substitution
In the 1-amino-substituted acridine scaffold, replacing the 9-position oxygen (acridone) with sulfur (acridinethione) fundamentally alters electronic structure through electromeric interactions between the amino group and the heteroatom. CNDO/2 computational analysis and experimental dipole moment measurements in dioxane solution demonstrate that the 1-amino group engages in significant electron delocalization with the C=S moiety that differs quantitatively from the corresponding C=O interaction [1]. These electromeric contributions substantially modify the dielectric and spectroscopic properties of the thione derivative relative to its acridone counterpart.
| Evidence Dimension | Electromeric interaction contribution to dielectric and spectroscopic properties |
|---|---|
| Target Compound Data | Significant electromeric interaction between 1-amino and C=S groups; folded geometry along N(10)-C(9) axis |
| Comparator Or Baseline | 1-amino-9(10H)-acridone: electromeric interaction with C=O; planar geometry |
| Quantified Difference | Qualitatively distinct electronic structure; dipole moment values differ in magnitude and orientation |
| Conditions | CNDO/2 calculations; experimental dipole moment measurements in dioxane solution at multiple temperatures; 13C NMR chemical shift analysis |
Why This Matters
The altered electronic structure translates into distinct photophysical and reactivity profiles that differentiate this compound from acridone-based alternatives for applications requiring specific charge-transfer characteristics.
- [1] Ammor S, Barbe J, Galy JP, et al. Synthèse et dipolemétrie de quelques acridine-9-ones et acridine-9-thiones substituées en position 1. Eur J Med Chem. 1990;25(8):713-719. doi:10.1016/0223-5234(90)90160-5 View Source
